molecular formula C11H10N2O3 B11889791 5-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

5-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B11889791
M. Wt: 218.21 g/mol
InChI Key: SKTWEDRXIKAOTQ-UHFFFAOYSA-N
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Description

5-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: is a heterocyclic compound with a molecular formula of C11H10N2O3 and a molecular weight of 218.21 g/mol . This compound is part of the cinnoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with suitable reagents to form the desired cinnoline derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from commercially available precursors, followed by purification processes to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cinnoline derivatives, which can be further explored for their biological activities .

Scientific Research Applications

5-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid stands out due to its unique ethyl substitution at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation allows for the exploration of different pharmacological properties compared to its analogs .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

5-ethyl-4-oxo-1H-cinnoline-3-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-2-6-4-3-5-7-8(6)10(14)9(11(15)16)13-12-7/h3-5H,2H2,1H3,(H,12,14)(H,15,16)

InChI Key

SKTWEDRXIKAOTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)NN=C(C2=O)C(=O)O

Origin of Product

United States

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